molecular formula C13H20FNO B14898216 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol

2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol

Cat. No.: B14898216
M. Wt: 225.30 g/mol
InChI Key: FQGSUQHCEFCUNA-UHFFFAOYSA-N
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Description

2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol is an organic compound that belongs to the class of alcohols It contains a hydroxyl group (-OH) attached to a butane chain, which is further substituted with an ethyl group and a 2-fluorobenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol typically involves the reaction of 2-fluorobenzylamine with 2-ethylbutan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-throughput screening methods can also optimize the reaction parameters to achieve maximum efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The fluorobenzylamino group may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-((2-fluorobenzyl)amino)butan-1-ol is unique due to the presence of both an ethyl group and a fluorobenzylamino group on the butane chain. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C13H20FNO

Molecular Weight

225.30 g/mol

IUPAC Name

2-ethyl-2-[(2-fluorophenyl)methylamino]butan-1-ol

InChI

InChI=1S/C13H20FNO/c1-3-13(4-2,10-16)15-9-11-7-5-6-8-12(11)14/h5-8,15-16H,3-4,9-10H2,1-2H3

InChI Key

FQGSUQHCEFCUNA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CO)NCC1=CC=CC=C1F

Origin of Product

United States

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